1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide

Description

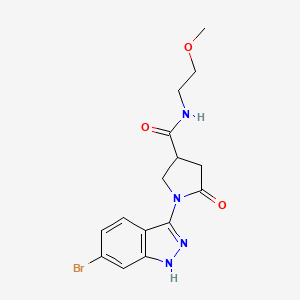

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is a small-molecule compound featuring a pyrrolidinecarboxamide core substituted with a 6-bromoindazole moiety and a 2-methoxyethyl group. The bromine atom at the 6-position of the indazole ring likely enhances halogen bonding interactions with biological targets, while the methoxyethyl chain may improve solubility and metabolic stability compared to bulkier substituents .

Properties

Molecular Formula |

C15H17BrN4O3 |

|---|---|

Molecular Weight |

381.22 g/mol |

IUPAC Name |

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H17BrN4O3/c1-23-5-4-17-15(22)9-6-13(21)20(8-9)14-11-3-2-10(16)7-12(11)18-19-14/h2-3,7,9H,4-6,8H2,1H3,(H,17,22)(H,18,19) |

InChI Key |

IBNRRMMIXDXJGT-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1CC(=O)N(C1)C2=NNC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the bromination of indazole. The brominated indazole is then reacted with a suitable carboxylic acid derivative to form the pyrrolidinecarboxamide structure. The methoxyethyl group is introduced through an alkylation reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the bromination of indazole, formation of the pyrrolidinecarboxamide, and introduction of the methoxyethyl group. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the indazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in areas such as oncology and neurology.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indazole moiety may play a crucial role in binding to these targets, while the methoxyethyl and pyrrolidinecarboxamide groups contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Indazole Substitutions

N-Substituent Variations

Core Structure and Salt Forms

- Goxalapladib () replaces the pyrrolidinecarboxamide core with a naphthyridineacetamide scaffold, targeting atherosclerosis via phospholipase A2 inhibition. Its trifluoromethyl biphenyl group enhances target specificity but increases molecular weight (~718 g/mol vs. ~407 g/mol for the target compound) .

Research Implications and Limitations

In vitro assays comparing halogenated vs. non-halogenated indazole derivatives.

Pharmacokinetic profiling of methoxyethyl vs. pyridyl/phenyl substituents.

Therapeutic target identification for the target compound, leveraging structural similarities to known kinase inhibitors (e.g., ’s triazole-containing analog) .

Biological Activity

The compound 1-(6-bromo-1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an indazole moiety, which is known for its diverse biological activities, combined with a pyrrolidinecarboxamide group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.

- G-protein Coupled Receptor (GPCR) Interactions : It may interact with specific GPCRs, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The presence of the indazole ring and the pyrrolidinecarboxamide structure appears to be integral to its activity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the indazole ring | Alters binding affinity to target receptors |

| Variation in alkyl chain length | Affects solubility and permeability |

| Presence of halogen atoms | Modulates electronic properties and reactivity |

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- In Vitro Studies : Assays conducted on cancer cell lines demonstrated that the compound inhibits cell proliferation with IC50 values indicating potent activity.

- In Vivo Studies : Animal models have shown promising results, with significant tumor reduction observed after treatment with this compound.

Table 1: In Vitro Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 3.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 4.8 | Disruption of mitochondrial function |

Case Studies

Recent case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant cancer cell lines, suggesting potential for development as a novel anticancer agent .

- Another investigation focused on its anti-inflammatory effects, revealing that it significantly reduced cytokine release in an experimental model of inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.